REACTION_CXSMILES
|
C1(=O)OC(C)C1.C1(=O)OC(CC)C1.[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]>>[OH:14][CH:15]([CH3:20])[CH2:16][C:17]([O-:19])=[O:18].[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C)O1)=O
|
Name
|
racemic beta-valerolactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(CC)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)[O-])CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a mixture of stereoregular and stereoirregular copolymers
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)[O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)[O-])CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(=O)OC(C)C1.C1(=O)OC(CC)C1.[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]>>[OH:14][CH:15]([CH3:20])[CH2:16][C:17]([O-:19])=[O:18].[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C)O1)=O
|
Name
|
racemic beta-valerolactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(CC)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)[O-])CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a mixture of stereoregular and stereoirregular copolymers
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)[O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)[O-])CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(=O)OC(C)C1.C1(=O)OC(CC)C1.[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]>>[OH:14][CH:15]([CH3:20])[CH2:16][C:17]([O-:19])=[O:18].[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C)O1)=O
|
Name
|
racemic beta-valerolactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(CC)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)[O-])CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a mixture of stereoregular and stereoirregular copolymers
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)[O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)[O-])CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(=O)OC(C)C1.C1(=O)OC(CC)C1.[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]>>[OH:14][CH:15]([CH3:20])[CH2:16][C:17]([O-:19])=[O:18].[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C)O1)=O
|
Name
|
racemic beta-valerolactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(CC)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)[O-])CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a mixture of stereoregular and stereoirregular copolymers
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)[O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)[O-])CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |